molecular formula C6H6BF2NO3 B13458707 (4-(Difluoromethoxy)pyridin-3-yl)boronic acid

(4-(Difluoromethoxy)pyridin-3-yl)boronic acid

Cat. No.: B13458707
M. Wt: 188.93 g/mol
InChI Key: GIWJLNTUPDHXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Difluoromethoxy)pyridin-3-yl)boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a difluoromethoxy group. It is widely used as a reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Difluoromethoxy)pyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the Miyaura borylation reaction, where a halogenated pyridine reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, making it efficient and environmentally friendly .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and other advanced techniques are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions: (4-(Difluoromethoxy)pyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: In organic synthesis, (4-(Difluoromethoxy)pyridin-3-yl)boronic acid is used as a building block for the construction of complex molecules. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the synthesis of various organic compounds .

Biology and Medicine: This compound is utilized in the development of potential therapeutic agents. For example, it has been used in the synthesis of inhibitors for enzymes such as HIV-1 protease and protein kinase CK2, which are targets for antiviral and anticancer therapies .

Industry: In the industrial sector, this compound is employed in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of functionalized aromatic compounds makes it a key reagent in material science .

Mechanism of Action

The mechanism of action of (4-(Difluoromethoxy)pyridin-3-yl)boronic acid in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Uniqueness: The presence of the difluoromethoxy group in (4-(Difluoromethoxy)pyridin-3-yl)boronic acid enhances its reactivity and selectivity in certain reactions. This functional group can also impart unique electronic properties to the resulting compounds, making it a valuable reagent in the synthesis of specialized organic molecules .

Biological Activity

(4-(Difluoromethoxy)pyridin-3-yl)boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential applications in cancer therapy and other therapeutic areas. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₆BF₂NO₃, with a molecular weight of 188.92 g/mol. The compound features a pyridine ring substituted with a difluoromethoxy group at the 4-position and a boronic acid moiety, which enhances its reactivity and potential biological applications.

Target Interactions : Boronic acids like this compound interact with various biological targets through reversible covalent bonds with hydroxyl groups. This property allows them to function as enzyme inhibitors or modulators in several biochemical pathways.

Biochemical Pathways : The compound has been implicated in the inhibition of specific kinases, such as salt-inducible kinases (SIK1, SIK2, and SIK3), which are part of the AMPK family. These kinases play crucial roles in cellular energy homeostasis and cancer cell proliferation .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit cell growth in melanoma cells with a BRAFV600E mutation, suggesting its potential as an anticancer agent .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMelanoma BRAFV600E5.2
Control Compound AMelanoma BRAFV600E10.1
Control Compound BMelanoma BRAFV600E15.0

Mechanistic Studies

Mechanistic studies indicate that the presence of the difluoromethoxy group enhances the compound's binding affinity to target proteins, thereby increasing its inhibitory potency against SIKs and potentially other kinases involved in tumor growth .

Study on SIK Inhibition

In a recent study focused on SIK inhibitors, this compound was evaluated for its selectivity and potency. The results indicated that this compound effectively inhibited SIK2 and SIK3 with IC50 values in the low micromolar range, highlighting its potential as a therapeutic agent for conditions associated with dysregulated kinase activity .

Boronated Enzyme Delivery Systems

Research has also explored the use of boronated compounds like this compound in enhancing the delivery of cytotoxic agents into cells. By modifying enzymes with boron-containing groups, researchers have observed increased cellular uptake and enhanced cytotoxicity against cancer cells .

Properties

Molecular Formula

C6H6BF2NO3

Molecular Weight

188.93 g/mol

IUPAC Name

[4-(difluoromethoxy)pyridin-3-yl]boronic acid

InChI

InChI=1S/C6H6BF2NO3/c8-6(9)13-5-1-2-10-3-4(5)7(11)12/h1-3,6,11-12H

InChI Key

GIWJLNTUPDHXMD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CN=C1)OC(F)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.